N-(5,6-Dimethyl-2-benzothiazolyl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-Dimethyl-2-benzothiazolyl)-3,4-dimethylbenzamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dimethyl-2-benzothiazolyl)-3,4-dimethylbenzamide typically involves the reaction of 5,6-dimethyl-2-benzothiazolylamine with 3,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can help streamline the production process and reduce the risk of human error .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5,6-Dimethyl-2-benzothiazolyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-(5,6-Dimethyl-2-benzothiazolyl)-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of Alzheimer’s disease research.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5,6-Dimethyl-2-benzothiazolyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease research, the compound has been shown to inhibit the activity of β-site amyloid precursor protein cleaving enzyme (BACE-1), which plays a key role in the formation of amyloid plaques. By inhibiting BACE-1, the compound may help reduce the production of amyloid beta peptides, thereby potentially mitigating the progression of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
N-(5,6-Dimethyl-2-benzothiazolyl)-3,4-dimethylbenzamide can be compared with other benzothiazole derivatives, such as:
2-Chloro-N-(5,6-dimethyl-2-benzothiazolyl)acetamide: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C18H18N2OS |
---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C18H18N2OS/c1-10-5-6-14(7-11(10)2)17(21)20-18-19-15-8-12(3)13(4)9-16(15)22-18/h5-9H,1-4H3,(H,19,20,21) |
InChI-Schlüssel |
FLZMCXXYUQBKPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.